molecular formula C7H11FS B15293858 (3R,6R)-3-fluoro-6-methylsulfanylcyclohexene

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene

Cat. No.: B15293858
M. Wt: 146.23 g/mol
InChI Key: HGVCIHMFXJMDGC-BQBZGAKWSA-N
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Description

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene is an organic compound characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3-fluoro-6-methylsulfanylcyclohexene typically involves the stereoselective addition of fluorine and methylsulfanyl groups to a cyclohexene precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, combined with thiol-based reagents for the introduction of the methylsulfanyl group. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or the methylsulfanyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmospheres.

    Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated or de-methylsulfanylated cyclohexenes.

    Substitution: Cyclohexenes with various functional groups replacing the fluorine atom.

Scientific Research Applications

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug design, particularly in the development of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3R,6R)-3-fluoro-6-methylsulfanylcyclohexene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the methylsulfanyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (3R,6R)-3-benzyl-6-isopropyl-4-methylmorpholine-2,5-dione: Known for its antifungal activity.

    (3R,6R)-3,6-Octanediol: Used in the synthesis of various organic compounds.

    (3R,6R)-6-methylpiperazine-1,3-dicarboxylate: Utilized in pharmaceutical research.

Uniqueness

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methylsulfanyl group provides additional functionalization opportunities, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C7H11FS

Molecular Weight

146.23 g/mol

IUPAC Name

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene

InChI

InChI=1S/C7H11FS/c1-9-7-4-2-6(8)3-5-7/h2,4,6-7H,3,5H2,1H3/t6-,7-/m0/s1

InChI Key

HGVCIHMFXJMDGC-BQBZGAKWSA-N

Isomeric SMILES

CS[C@@H]1CC[C@H](C=C1)F

Canonical SMILES

CSC1CCC(C=C1)F

Origin of Product

United States

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